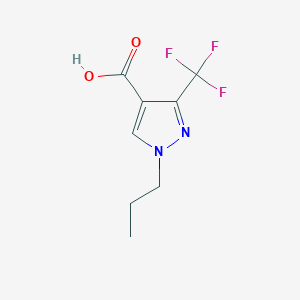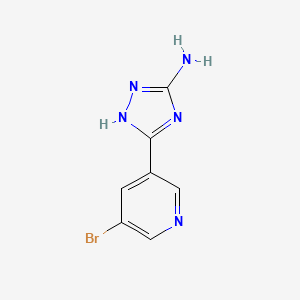
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one, also known as 2-(3-Bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one (BPCDMI), is a heterocyclic compound that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and chemical biology. BPCDMI is a member of the indole family of compounds, and its molecular structure consists of an aromatic ring system fused with an indole group. BPCDMI has been found to possess a wide range of interesting properties, such as its ability to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This compound has also been studied for its ability to modulate the activity of various ion channels, including the voltage-gated potassium channel.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Facile Synthesis and Crystallography : Studies often focus on the synthesis of complex organic compounds and their crystal structure analysis. For example, research on the synthesis of 4,6-dihydrothieno[3,4-b]thiophene 5,5-dioxide, a precursor of 2,3-dihydro-2,3-dimethylenethiophene, showcases the methods for preparing compounds with specific functionalities and their potential applications in material science or pharmaceuticals (Chou & Tsai, 1991).
Molecular Interaction Studies : The analysis of intermolecular interactions, such as CH...O and CH...π in substituted 4-ketotetrahydroindoles, provides insights into the molecular structures and potential chemical reactivity or properties of compounds (Choudhury, Nagarajan, & Guru Row, 2004).
Magnetic Properties
- Ferromagnetic and Antiferromagnetic Behavior : Research on the magnetic properties of organic radical crystals, including 3-(4-chlorophenyl)-1,5-dimethyl-6-thioxoverdazyl, demonstrates the exploration of materials for potential applications in organic electronics and spintronics. These studies reveal the ferro- and antiferromagnetic behavior of organic compounds, which could be relevant for developing new magnetic materials (Mukai, Konishi, Nedachi, & Takeda, 1995).
Optoelectronic Properties
- Linear and Nonlinear Optical Properties : The synthesis and study of chalcone derivatives highlight research into the optoelectronic and charge transport properties of organic compounds. Such studies are crucial for identifying materials with potential applications in photovoltaics, light-emitting diodes (LEDs), and other semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).
Antimicrobial Activity
- Antifungal and Antimicrobial Research : The evaluation of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones against yeasts and molds demonstrates the potential of chemical compounds for developing new antimicrobial agents. Such research is vital for addressing common and emerging infectious diseases (Buchta et al., 2004).
properties
IUPAC Name |
2-(3-bromophenyl)-1-(3-chlorophenyl)-6,6-dimethyl-5,7-dihydroindol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO/c1-22(2)12-20-18(21(26)13-22)11-19(14-5-3-6-15(23)9-14)25(20)17-8-4-7-16(24)10-17/h3-11H,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXMZUBMUPRURV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC(=CC=C3)Cl)C4=CC(=CC=C4)Br)C(=O)C1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2598869.png)
![6-phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2598873.png)
![N-{2-(2-furyl)-2-[(4-methoxyphenyl)sulfonyl]ethyl}adamantane-1-carboxamide](/img/structure/B2598874.png)
![3-Methylimidazo[1,2-a]pyridin-6-amine;dihydrochloride](/img/structure/B2598875.png)
![(Z)-N-(3-(2-ethoxyethyl)-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-2-iodobenzamide](/img/structure/B2598876.png)

![N-(5,6-dihydro-4H-cyclopenta[c]isoxazol-3-yl)-1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamide](/img/structure/B2598878.png)
![N-(2-hydroxyethyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2598880.png)

![(E)-1-octadecyl-2-styryl-1H-benzo[d]imidazole hydrochloride](/img/structure/B2598883.png)
![1-(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-3-((4-fluorophenyl)sulfonyl)propan-1-one](/img/structure/B2598884.png)

![N-benzyl-1-{4-[(methylsulfonyl)amino]benzoyl}piperidine-3-carboxamide](/img/structure/B2598888.png)